2-(Tetradecyloxy)ethanol CAS number 2136-70-1
2-(Tetradecyloxy)ethanol CAS number 2136-70-1
Technical Monograph: 2-(Tetradecyloxy)ethanol (C14E1) Advanced Phase Behavior, Membrane Mimetics, and Permeation Enhancement
Executive Summary
2-(Tetradecyloxy)ethanol (CAS 2136-70-1), commonly abbreviated as C14E1 or ethylene glycol monotetradecyl ether, represents a critical class of "short-headgroup" nonionic surfactants. Unlike its poly-ethoxylated counterparts (e.g., C14E8) which form spherical micelles, C14E1 is dominated by its lipophilic tetradecyl tail. This structural asymmetry drives it to form planar membranes, lamellar sheets, and bicontinuous cubic phases rather than simple micelles.
For the pharmaceutical scientist, C14E1 is a dual-use agent: it acts as a potent transdermal permeation enhancer by fluidizing the stratum corneum lipids and serves as a membrane mimetic in the crystallography of integral membrane proteins (e.g., Aquaporin-1). This guide synthesizes the physicochemical anomalies of C14E1 with actionable protocols for drug delivery and structural biology.
Part 1: Physicochemical Architecture & Phase Anomalies
The "Lambda" CMC Anomaly
Standard nonionic surfactants exhibit a decrease in Critical Micelle Concentration (CMC) as temperature rises (due to dehydration of the EO headgroup).[1] C14E1 defies this rule. It exhibits a
-
Initial Rise: At lower temperatures, thermal solubility dominates; CMC increases.
-
Peak (
): A critical inflection point is reached. -
Decline: At higher temperatures, headgroup dehydration takes over, driving self-assembly and lowering CMC.
This behavior dictates that formulations involving C14E1 must be temperature-controlled precisely around its melting point (33–34 °C) to maintain phase stability.
Molecular Geometry & Packing Parameter
-
Headgroup: Single Ethylene Oxide (EO) unit (Small area,
). -
Tail: C14 Alkyl chain (Large volume,
). -
Packing Parameter (
): .-
Implication: C14E1 spontaneously forms inverse phases (reverse micelles, L2) or planar bilayers (
), making it ideal for mimicking cell membranes but poor for solubilizing hydrophilic drugs in water.
-
Figure 1: Logical flow of C14E1 phase behavior driven by temperature and molecular geometry.
Part 2: Applications in Drug Delivery
Transdermal Permeation Enhancement
C14E1 is highly effective at disrupting the rigid lipid packing of the stratum corneum.
-
Mechanism: The C14 tail inserts into the skin lipid bilayers, while the small EO headgroup creates local defects, increasing fluidity and allowing drug passage.
-
Case Study: Enhancement of Ondansetron flux. Studies show C14E1 (at ~160 mM) significantly increases flux compared to controls.
Protocol 1: Preparation of C14E1 Transdermal Gel
Target: Formulation of a permeation-enhancing vehicle for a lipophilic API (Active Pharmaceutical Ingredient).
Materials:
-
C14E1 (CAS 2136-70-1)
-
Propylene Glycol (Solvent/Cosolvent)
-
Carbopol 980 (Gelling agent)
-
API (e.g., Ondansetron base)
Methodology:
-
Phase A (Solubilization):
-
Heat Propylene Glycol to 40°C (must be > C14E1 melting point of 34°C).
-
Add C14E1 (5% w/w) and stir until a clear, isotropic solution forms.
-
Dissolve API into this warm lipid/solvent phase.
-
-
Phase B (Gel Base):
-
Hydrate Carbopol 980 in deionized water. Neutralize with Triethanolamine to pH 6.0 to induce gelation.
-
-
Integration:
-
Slowly add Phase A to Phase B under high-shear mixing (2000 RPM) while maintaining temperature at 35°C to prevent C14E1 crystallization during mixing.
-
-
Cooling:
-
Allow the formulation to cool to room temperature with gentle paddle stirring (50 RPM) to ensure a homogeneous dispersion of the surfactant microstructure.
-
Validation:
-
Microscopy: Verify absence of C14E1 crystals (polarized light microscopy).
-
Rheology: Confirm shear-thinning behavior suitable for topical application.
Part 3: Membrane Protein Crystallography (LCP)
C14E1 is a "magic bullet" for crystallizing difficult membrane proteins. Its ability to form Lipid Cubic Phases (LCP) allows it to host proteins in a native-like bilayer environment, facilitating crystal growth for X-ray diffraction.
Protocol 2: LCP Matrix Preparation
Context: Preparing a host matrix for crystallizing a G-Protein Coupled Receptor (GPCR) or Aquaporin.
Materials:
-
Purified Membrane Protein (conc. > 10 mg/mL)
-
C14E1 (Solid, stored at 4°C)
-
Hamilton Gas-Tight Syringes (100 µL)
-
Coupler (Syringe connector)
Workflow:
-
Thermal Pre-treatment:
-
Melt C14E1 at 40°C . It must be liquid.[2]
-
Pre-warm the protein solution and syringes to 25°C (room temp) to minimize thermal shock, though C14E1 requires >34°C to mix initially. Note: Often a mixture of C14E1 and Monoolein is used to lower the melting point.
-
-
Syringe Loading:
-
Syringe 1: Load molten C14E1 (e.g., 20 µL).
-
Syringe 2: Load Protein Solution (e.g., 30 µL). Ratio is typically 40:60 (Lipid:Protein).
-
-
Mixing (The "Coupler" Method):
-
Connect syringes via the coupler.
-
Push plungers back and forth rapidly (approx. 100 passes).
-
Observation: The mixture will transition from cloudy to clear/transparent. Crucial: If it remains cloudy, the cubic phase has not formed (likely lamellar). Continue mixing or adjust temperature.
-
-
Dispensing:
-
Dispense the viscous LCP mesophase onto glass sandwich plates for crystallization trials.
-
Figure 2: Decision tree for the preparation of Lipid Cubic Phases using C14E1.
Part 4: Safety & Toxicology Profile
Handling: C14E1 is solid at room temperature. Avoid generating dust.[3] Toxicity:
-
Aquatic: Classified as very toxic to aquatic life (GHS H400/H410).[4] Do not dispose of down drains.
-
Cytotoxicity: In vitro studies indicate cytotoxicity to human keratinocytes at concentrations >160 µM. However, therapeutic formulations often use millimolar concentrations; safety relies on the barrier function of the stratum corneum and limited systemic absorption.
Quantitative Data Summary
| Property | Value | Relevance |
| Molecular Weight | 258.44 g/mol | Formulation stoichiometry |
| Melting Point | 33–34 °C | Critical: Process above this T |
| Boiling Point | 330.8 °C | High thermal stability |
| CMC (25°C) | ~27.5 µM | Low CMC indicates stable aggregates |
| HLB | Low (< 10) | Lipophilic; forms W/O emulsions or bilayers |
References
-
Islam, M. N., & Kato, T. (2003).[5] Temperature Dependence of the Surface Phase Behavior and Micelle Formation of Some Nonionic Surfactants. Journal of Physical Chemistry B. Link
-
Cherezov, V., et al. (2002). Mesoscopic surfactant organization and membrane protein crystallization. Biophysical Journal. Link
-
Silva, S. M. C., et al. (2012).[5] A combination of nonionic surfactants and iontophoresis to enhance the transdermal drug delivery of ondansetron HCl.[5] European Journal of Pharmaceutics and Biopharmaceutics. Link
-
PubChem. (n.d.).[4] Compound Summary: 2-(Tetradecyloxy)ethanol.[6] National Library of Medicine. Link
-
Cayman Chemical. (n.d.). Ethylene glycol monododecyl ether Product Information. (Note: Reference used for homologous series toxicity data). Link
